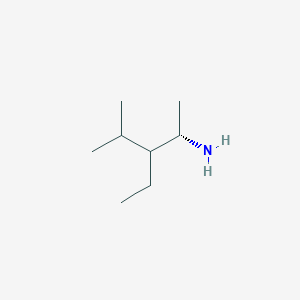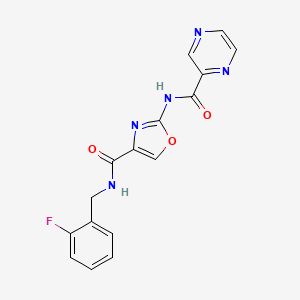![molecular formula C16H20N2O2S B2946918 N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide CAS No. 2411193-18-3](/img/structure/B2946918.png)
N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of different research applications. In
Mécanisme D'action
The mechanism of action for N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide is not fully understood, but it is believed to involve a number of different pathways. One of the most important pathways is the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. In addition, this compound has also been found to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. One of the most important effects is its ability to protect neurons from damage and death, making it a promising candidate for the treatment of neurodegenerative diseases. In addition, this compound has also been found to have anti-inflammatory and anti-cancer effects, making it useful for a variety of different research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide for lab experiments is its potent neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. In addition, this compound has also been found to have anti-inflammatory and anti-cancer effects, making it useful for a variety of different research applications. However, one of the main limitations of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are a number of different future directions for research on N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide. One promising area of research is the development of new synthetic methods that can produce this compound in larger quantities and with greater efficiency. In addition, there is also a need for further research into the mechanism of action of this compound, as well as its potential applications in the treatment of neurodegenerative diseases, inflammation, and cancer. Finally, there is also a need for further research into the safety and toxicity of this compound, in order to determine its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis method for N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide involves a multi-step process that has been extensively studied in the scientific literature. The first step involves the synthesis of the thieno[3,2-c]pyridine ring system, which can be achieved through a variety of different methods including cyclization of appropriate precursors. The second step involves the addition of an oxopentan-2-yl group to the thieno[3,2-c]pyridine ring system, which can be achieved through a variety of different methods including alkylation or acylation reactions. The final step involves the addition of a but-2-ynamide group to the oxopentan-2-yl group, which can be achieved through a variety of different methods including Sonogashira coupling reactions.
Applications De Recherche Scientifique
N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide has been found to have a number of interesting properties that make it useful for a variety of different scientific research applications. One of the most promising applications for this compound is in the field of neuroscience, where it has been found to have potent neuroprotective effects. In addition, this compound has also been found to have anti-inflammatory and anti-cancer properties, making it useful for a variety of different research applications.
Propriétés
IUPAC Name |
N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-5-13(17-15(19)6-4-2)16(20)18-9-7-14-12(11-18)8-10-21-14/h8,10,13H,3,5,7,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJDRKEVXUCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2=C(C1)C=CS2)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)




![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)
![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)


![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)